molecular formula C10H21N B101955 1-Butylazepane CAS No. 15753-35-2

1-Butylazepane

Cat. No.: B101955
CAS No.: 15753-35-2
M. Wt: 155.28 g/mol
InChI Key: IIUDBWFOJYPWAK-UHFFFAOYSA-N
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Description

1-Butylazepane is a heterocyclic organic compound with the molecular formula C10H21N It belongs to the class of azepanes, which are seven-membered nitrogen-containing rings

Scientific Research Applications

1-Butylazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Safety and Hazards

1-Butylazepane is classified as corrosive . The risk phrases associated with it is R34 . The safety phrases are S26 . It’s important to handle this chemical with appropriate safety measures.

Future Directions

While specific future directions for 1-Butylazepane are not mentioned in the sources, its use in the synthesis of nanosized Beta zeolites suggests potential applications in areas where these zeolites are used, such as catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylazepane can be synthesized through several methods. One common approach involves the reaction of azepane with 1-bromobutane under an inert atmosphere. The reaction is typically carried out in deionized water, with the mixture being cooled in an ice water bath. After the addition of potassium hydroxide, the reaction mixture is vigorously stirred to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of equimolar quantities of 1-butylazepan-1-ium bromide and sodium carbonate. These are dissolved in distilled water and allowed to react at room temperature under magnetic stirring. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 1-Butylazepane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products Formed:

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The primary products are amines or alcohols.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-butylazepane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • 1-Butylhexamethyleneimine
  • 1-Butyl-hexahydro-azepine
  • N-Butylhexamethyleneimine

Comparison: 1-Butylazepane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered counterparts. This structural difference can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

1-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-8-11-9-6-4-5-7-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUDBWFOJYPWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329163
Record name 1-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15753-35-2
Record name 1-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The first N-substitution of azepane was carried out using butyl bromide as an N-alkylating agent to form 1-butylazepane. An equimolar amount of butyl bromide was added dropwise to a solution of azepane in methanol keeping the temperature at 20° C. by an ice-water bath. The mixture was hydrolyzed with potassium carbonate, extracted with ether, and dried over Na2SO4. The solution was fractionally distilled at reduced pressure and the fraction with bp 195° C. was collected. 1H-NMR (300 MHz, CDCl3) δ 0.90 (t, 3H), 1.28 (sextet, 2H), 1.42 (m, 2H), 1.60 (broad m, 8H), 2.42 (m, 2H), 2.60 (m, 4H).
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Synthesis routes and methods II

Procedure details

Procedure 1a—The first N-substitution of azepane was carried out using butyl bromide as an N-alkylating agent to form 1-butylazepane. To a stirring solution of azepane (49.97 g, 503.8 mmol) in methanol (220 cm3) cooled in an ice-water bath was added dropwise 1-bromobutane (57 cm3, 530 mmol), and then potassium carbonate (72.5 g, 524 mmol). The mixture was vigorously stirred at room temperature for 24 h. The resulting suspension was filtered through a sintered glass fret and the solution concentrated under reduced pressure at 45° C. in a rotary evaporator. A yellowish suspension was thus obtained and distilled in vacuo (45-47° C., 5.5 mmHg) to give 1-butylazepane as a colourless liquid (50.30 g, 64.3%). δH (500.13 MHz, CDCl3) 2.62 (4H, t, 3J(H,H)=5.5 Hz), 2.45 (2H, m), 1.64 (4H, br m), 1.59 (4H, br m), 1.45 (2H, m), 1.30 (2H, sextet, 3J(H,H)=7.4 Hz), 0.90 (3H, t, 3J(H,H)=7.4 Hz); δC (125.76 MHz, CDCl3) 58.2, 55.7, 29.8, 28.0, 27.1, 20.9, 14.1. ESI-MS: m/z=156 [M+H]+ (100). Calcd. for C10H22N: 156.1752; found: 156.1755.
Quantity
49.97 g
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reactant
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220 mL
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57 mL
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72.5 g
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Yield
64.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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